Ethyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a piperidine-based compound featuring a substituted phenylacetamide moiety. Its structure includes an ethyl carboxylate group at the piperidine nitrogen and a 3-chloro-4-methoxyphenyl group linked via an oxoacetamido bridge. Piperidine derivatives are widely explored in medicinal chemistry due to their bioactivity, including antibacterial and antitumor properties .
Properties
IUPAC Name |
ethyl 4-[[2-(3-chloro-4-methoxyanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O5/c1-3-26-17(24)21-8-6-11(7-9-21)19-15(22)16(23)20-12-4-5-14(25-2)13(18)10-12/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOSHZLPWAJJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 345.78 g/mol. The compound features a piperidine ring, an amide linkage, and a chloro-substituted methoxyphenyl group, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 345.78 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, likely through disruption of cell wall synthesis or protein synthesis pathways.
- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the effects of various derivatives of similar compounds on bacterial growth. The results indicated that compounds with structural similarities to this compound showed significant inhibition against E. coli and S. aureus, suggesting potential for antibiotic development .
- Anticancer Studies : In vitro studies conducted on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has shown potential as a lead compound in drug discovery due to its structural features that may interact with biological targets.
Potential Therapeutic Effects:
- Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.
- Analgesic Properties: Its ability to modulate pain pathways suggests potential use in analgesic formulations.
Biological Studies
The compound's unique structure allows it to serve as a valuable tool in biological studies, particularly in enzyme inhibition assays and receptor binding studies.
Mechanism of Action:
- The presence of the chloro and methoxy groups enhances interaction with specific enzymes or receptors, potentially leading to inhibition of metabolic pathways associated with disease processes.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules.
Applications in Synthesis:
- It can be employed in the development of new pharmaceuticals by serving as an intermediate for synthesizing other biologically active compounds.
Case Study 1: Anti-inflammatory Activity
In a study published by Aziz-ur-Rehman et al., derivatives of piperidine were synthesized and evaluated for their anti-inflammatory effects. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory disorders .
Case Study 2: Enzyme Interaction
Research conducted on the enzyme inhibition properties of related compounds highlighted the ability of piperidine derivatives to act as effective inhibitors against specific enzymes involved in cancer metabolism. This reinforces the potential application of this compound in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
Substituents significantly influence physical states and stability:
*Predicted based on similar chloro/methoxy-substituted solids in .
Key Differentiators
- Synthetic Flexibility : The ethyl ester may facilitate easier hydrolysis to carboxylic acid derivatives compared to tert-butyl or benzyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
